molecular formula C12H20O2 B3431026 3,3,5-Trimethylcyclohexyl acrylate CAS No. 87954-40-3

3,3,5-Trimethylcyclohexyl acrylate

Cat. No.: B3431026
CAS No.: 87954-40-3
M. Wt: 196.29 g/mol
InChI Key: ZMTBGVBNTHTBEC-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl acrylate is an organic compound with the chemical formula C12H20O2. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the synthesis of high-performance polymers due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl acrylate can be synthesized through the esterification of propylene oxide and methyl isobutanol in the presence of an acid catalyst. Boric acid is commonly used as the acid catalyst in this reaction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,5-Trimethylcyclohexyl acrylate is widely used in various scientific research fields due to its versatile properties:

Mechanism of Action

The primary mechanism by which 3,3,5-Trimethylcyclohexyl acrylate exerts its effects is through free-radical polymerization. When exposed to ultraviolet light, the acrylate group undergoes polymerization, forming strong, cross-linked polymer networks. This process enhances the mechanical properties and durability of the resulting polymers. The bulky cyclohexyl group provides steric hindrance, which contributes to the toughness and dimensional stability of the polymers .

Comparison with Similar Compounds

    3,3,5-Trimethylcyclohexyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

    Cyclohexyl acrylate: Lacks the three methyl groups present in 3,3,5-Trimethylcyclohexyl acrylate.

Uniqueness: this compound stands out due to its unique combination of rigidity and flexibility provided by the cyclohexane ring and the three methyl groups. This structural configuration enhances the toughness and reduces shrinkage during curing processes, making it ideal for high-performance applications .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBGVBNTHTBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888671
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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CAS No.

86178-38-3, 87954-40-3
Record name 3,3,5-Trimethylcyclohexyl 2-propenoate
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Record name Isophoryl acrylate
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 2-Propenoic acid, 3,3,5-trimethylcyclohexyl ester
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Record name 3,3,5-trimethylcyclohexyl acrylate
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Record name 3,3,5-Trimethylcyclohexyl acrylate
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Record name ISOPHORYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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